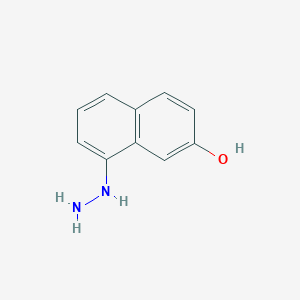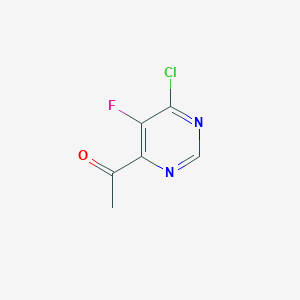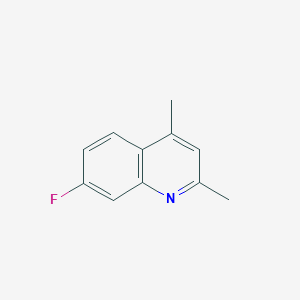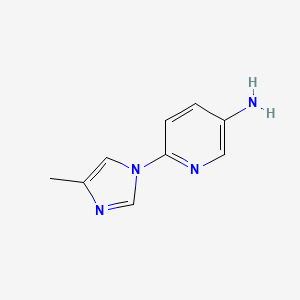
8-Hydrazinylnaphthalen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hydrazinylnaphthalen-2-ol is a chemical compound with the molecular formula C10H10N2O It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both hydrazine and hydroxyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydrazinylnaphthalen-2-ol typically involves the reaction of 2-naphthol with hydrazine hydrate. The process can be summarized as follows:
Starting Materials: 2-naphthol and hydrazine hydrate.
Reaction Conditions: The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures (around 80-100°C) to facilitate the formation of the hydrazine derivative.
Purification: The product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade starting materials, and employing large-scale purification techniques such as distillation or industrial chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 8-Hydrazinylnaphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives with different substitution patterns.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products:
Oxidation Products: Naphthoquinone derivatives.
Reduction Products: Various hydrazine derivatives.
Substitution Products: Ethers, esters, and other substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
8-Hydrazinylnaphthalen-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the development of dyes, pigments, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 8-Hydrazinylnaphthalen-2-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The hydrazine group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to cytotoxic effects. The hydroxyl group can also participate in hydrogen bonding and other interactions that influence the compound’s activity.
Comparación Con Compuestos Similares
2-Naphthol: A precursor in the synthesis of 8-Hydrazinylnaphthalen-2-ol, known for its use in dye production and organic synthesis.
Naphthalene: The parent compound, widely used in the production of mothballs and as a chemical intermediate.
Hydrazine: A key reagent in the synthesis of hydrazine derivatives, used in various industrial applications.
Uniqueness: this compound is unique due to the presence of both hydrazine and hydroxyl functional groups, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
887592-89-4 |
|---|---|
Fórmula molecular |
C10H10N2O |
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
8-hydrazinylnaphthalen-2-ol |
InChI |
InChI=1S/C10H10N2O/c11-12-10-3-1-2-7-4-5-8(13)6-9(7)10/h1-6,12-13H,11H2 |
Clave InChI |
RGANHUUMOYHNJY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C(C=C2)O)C(=C1)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methoxy-5,7-dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11913919.png)


![7-chloro-5-methyl-7aH-imidazo[4,5-b]pyridine](/img/structure/B11913928.png)








![3-Ethylimidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B11913987.png)
